molecular formula C19H13ClF3N3O2 B11392923 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11392923
M. Wt: 407.8 g/mol
InChI Key: KSHYIXKUOHRYPM-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a trifluoromethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the trifluoromethyl and chloro groups. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate. Its ability to interact with specific enzymes or receptors can lead to the development of new therapeutic agents.

    Medicine: The compound’s potential pharmacological properties are explored for the treatment of various diseases. Its structure suggests it may have activity against certain types of cancer or inflammatory conditions.

    Industry: In materials science, the compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied. Researchers use various techniques, such as molecular docking and biochemical assays, to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-3-(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl and chloro groups but has a thiourea moiety instead of the pyridazine ring.

    4-chloro-3-(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of the carboxamide group.

    Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate: Contains a carbamate group and is used in different chemical applications.

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups and the presence of the pyridazine ring This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above

Properties

Molecular Formula

C19H13ClF3N3O2

Molecular Weight

407.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H13ClF3N3O2/c1-11-2-5-13(6-3-11)26-9-8-16(27)17(25-26)18(28)24-12-4-7-15(20)14(10-12)19(21,22)23/h2-10H,1H3,(H,24,28)

InChI Key

KSHYIXKUOHRYPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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